n-Boc-n-methyl-(r)-homophenylalanine
Overview
Description
n-Boc-n-methyl-®-homophenylalanine is a derivative of homophenylalanine, an amino acid The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-n-methyl-®-homophenylalanine typically involves the protection of the amine group of homophenylalanine with a Boc group, followed by methylation. One common method for Boc protection involves the reaction of homophenylalanine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) under mild conditions . The methylation step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of n-Boc-n-methyl-®-homophenylalanine follows similar synthetic routes but often employs continuous flow systems to enhance efficiency and yield. For example, the Vapourtec R-Series system can be used to carry out reactions with moisture-sensitive reagents under controlled conditions . This system allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Boc-n-methyl-®-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under anhydrous conditions.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of N-methyl amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
n-Boc-n-methyl-®-homophenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of n-Boc-n-methyl-®-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The methyl group on the nitrogen atom can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- n-Boc-n-methyl-®-phenylalanine
- n-Boc-n-methyl-®-tyrosine
- n-Boc-n-methyl-®-tryptophan
Uniqueness
n-Boc-n-methyl-®-homophenylalanine is unique due to the presence of the homophenylalanine backbone, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in the design of novel peptides and pharmaceuticals with specific biological activities .
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(4)13(14(18)19)11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLVCPGFCPBNQ-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.